2-Ethoxy-4-methoxy-1,3-benzothiazole

Description

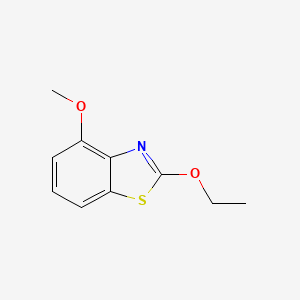

2-Ethoxy-4-methoxy-1,3-benzothiazole is a substituted benzothiazole derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at positions 2 and 4, respectively. Benzothiazoles are heterocyclic compounds known for their broad biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-ethoxy-4-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NO2S/c1-3-13-10-11-9-7(12-2)5-4-6-8(9)14-10/h4-6H,3H2,1-2H3 |

InChI Key |

CFPQMXOHJFGNNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2S1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-1,3-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-Ethoxy-4-methoxy-1,3-benzothiazole often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazoles. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

2-Ethoxy-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzothiazole ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Methoxy vs. Ethoxy Groups: Methoxy substituents enhance hydrogen bonding (e.g., C–H···O interactions in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol ). Ethoxy groups may reduce crystallinity due to increased steric hindrance.

- Chloro Substitution : Chloro groups (e.g., 5-Cl in ) improve thermal stability and intermolecular interactions but may reduce solubility.

- Aryl vs. Alkoxy Substituents : Aryl groups (e.g., phenyl in 4a ) lack hydrogen-bonding capacity, leading to lower melting points compared to methoxy analogs.

Key Observations :

- 2-SH vs. 2-NH₂: 2-Mercapto derivatives exhibit antibacterial activity, while 2-amino analogs show antifungal potency, suggesting the –SH group is critical for antibacterial action .

- Methoxy Substitution : Methoxy groups (e.g., in ) may enhance antifungal activity by improving membrane permeability, though direct data for ethoxy analogs is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.